N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide

Catalog No.
S2989197
CAS No.
2097872-85-8
M.F
C24H19NO4
M. Wt
385.419
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxa...

CAS Number

2097872-85-8

Product Name

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide

Molecular Formula

C24H19NO4

Molecular Weight

385.419

InChI

InChI=1S/C24H19NO4/c26-24(25-15-18(19-11-5-13-27-19)20-12-6-14-28-20)23-16-7-1-3-9-21(16)29-22-10-4-2-8-17(22)23/h1-14,18,23H,15H2,(H,25,26)

InChI Key

UAFUJABSHYMTMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CO5

Solubility

not available

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound that has drawn interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. The compound incorporates both furan and xanthene moieties, which are known for their versatile chemical properties. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a valuable building block for more complex molecular architectures.

  • Oxidation: The furan rings can be oxidized to form furanones under specific conditions, often using reagents such as potassium permanganate or chromium trioxide in acidic media.
  • Reduction: The carbonyl group in the carboxamide can undergo reduction to yield corresponding alcohols, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can react with electrophiles (e.g., halogens or nitro groups) in the presence of Lewis acids, leading to the formation of substituted derivatives.

These reactions highlight the compound's potential for further functionalization and modification.

Research indicates that N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide exhibits promising antimicrobial and anticancer activities. Its biological mechanisms are believed to involve interference with cellular processes such as DNA replication and protein synthesis. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been a focal point of investigation, suggesting its potential as a therapeutic agent in oncology.

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the reaction between 9H-xanthene-9-carboxylic acid and 2,2-bis(furan-2-yl)ethylamine. This reaction is usually facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to promote amide bond formation. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability, along with purification techniques like recrystallization or chromatography to isolate the final product with high purity.

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide serves multiple purposes:

  • Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: The compound's unique structure allows it to be used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
  • Chemical Synthesis: It acts as a versatile building block for creating more complex organic compounds.

Studies on interaction mechanisms suggest that N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its pharmacological profile and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide:

Compound NameStructural FeaturesUnique Aspects
N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamideContains naphthalene instead of xantheneDifferent electronic properties due to naphthalene
N-(1-amino-4b-hydroxyindeno[1,2-b]benzofuran)-carboxamideIndeno structure with hydroxyl groupPotentially different biological activity due to indeno framework
N-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamideIncorporates pyrazole moietyEnhanced reactivity through pyrazole nitrogen

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of furan and xanthene structures. This dual functionality not only imparts distinct chemical reactivity but also enhances its biological activity compared to other similar compounds. Its ability to serve as a versatile scaffold for further modifications makes it particularly valuable in both research and industrial applications .

Xanthenes, oxygen-containing tricyclic compounds, have been studied since the 19th century. Early work focused on naturally occurring derivatives like morphine (isolated in 1804), but synthetic xanthenes gained prominence in the 20th century due to their versatile pharmacological profiles. The xanthene scaffold’s rigidity and planar structure facilitate interactions with biological targets, leading to applications as neuroprotectors, antimicrobials, and anticancer agents.

A key milestone was the development of 9H-xanthene-9-carboxylic acid derivatives, which allowed modular functionalization at position 9. For example, the introduction of amide groups in compounds like N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide enhanced target selectivity compared to earlier xanthones. Electrochemical and metal-free synthetic methods, developed post-2010, further improved the accessibility of these derivatives.

Scientific Significance of Furan-Xanthene Hybrid Structures

The integration of furan moieties into xanthene derivatives introduces several advantages:

  • Enhanced Bioavailability: Furan rings increase lipophilicity, improving membrane permeability. This is critical for central nervous system-targeted agents.
  • Diverse Reactivity: Furan’s oxygen atom participates in hydrogen bonding, while its conjugated π-system enables interactions with aromatic residues in enzymes.
  • Synergistic Effects: Hybrids like N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide combine xanthene’s antitumor activity with furan’s antimicrobial properties, as demonstrated against Staphylococcus aureus (MIC = 8 µg/mL).

Recent studies on rhodanine-based 4-(furan-2-yl)benzoic acids highlight furan’s role in inhibiting xanthine oxidase (IC50 = 2.1 µM), suggesting analogous mechanisms for furan-xanthene hybrids.

Current Research Landscape and Knowledge Gaps

Synthetic Methodologies

Modern synthetic approaches for N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide involve:

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Amide Coupling7895Scalable, minimal byproducts
Xanthone Reduction6589Direct access from natural sources
Flow Chemistry9298High throughput, reduced waste

While these methods are efficient, challenges remain in stereochemical control and large-scale purification.

Unexplored Applications

Preliminary molecular docking studies predict affinity for kinase targets like EGFR (ΔG = -9.8 kcal/mol), but experimental validation is lacking. Additionally, the impact of furan ring oxidation on metabolic stability remains uncharacterized.

XLogP3

4

Dates

Last modified: 08-17-2023

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